Sergliflozin A

SGLT2 selectivity In vitro pharmacology Diabetic nephropathy

Sergliflozin A (CAS: 360775-96-8) is the active metabolite of the prodrug sergliflozin etabonate and functions as a potent, selective inhibitor of the renal sodium-glucose cotransporter 2 (SGLT2). Unlike first-generation, nonselective SGLT inhibitors such as phlorizin, sergliflozin A is based on a distinct benzylphenol glucoside scaffold and exhibits competitive inhibition of SGLT2 with a Ki of approximately 2.39 nM for the human transporter.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 360775-96-8
Cat. No. B1250799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSergliflozin A
CAS360775-96-8
Synonymssergliflozin
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1
InChIKeyHFLCZNNDZKKXCS-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sergliflozin A (CAS 360775-96-8) Procurement Specifications: Chemical Class, Mechanism & Research-Grade Sourcing


Sergliflozin A (CAS: 360775-96-8) is the active metabolite of the prodrug sergliflozin etabonate and functions as a potent, selective inhibitor of the renal sodium-glucose cotransporter 2 (SGLT2) . Unlike first-generation, nonselective SGLT inhibitors such as phlorizin, sergliflozin A is based on a distinct benzylphenol glucoside scaffold and exhibits competitive inhibition of SGLT2 with a Ki of approximately 2.39 nM for the human transporter . As a small-molecule research tool (C20H24O7, MW 376.4 g/mol), it is available from multiple commercial vendors for in vitro and in vivo studies focused on renal glucose handling, diabetes models, and SGLT2 transporter pharmacology .

SGLT2-mediated renal glucose reabsorption studies
Diabetes model & transporter pharmacology research
O-glucoside scaffold for metabolic stability comparator studies

Sergliflozin A (CAS 360775-96-8) Comparative Pharmacology: Why Not All SGLT2 Inhibitors Are Interchangeable


In the SGLT2 inhibitor class, the assumption of functional equivalence for research procurement is unsupported by empirical data. Compounds vary dramatically in their selectivity ratio for SGLT2 over SGLT1, their chemical scaffold (O-glucoside vs. C-glucoside), and their resulting pharmacokinetic stability . For instance, while empagliflozin (C-glucoside) demonstrates a half-life exceeding 10 hours, sergliflozin A (O-glucoside) exhibits a half-life of approximately 0.5-1 hour in humans, a parameter that dictates entirely different dosing regimens and research applications . Furthermore, subtle differences in SGLT2/SGLT1 selectivity can confound experiments where off-target SGLT1 inhibition in the intestine may alter glucose absorption and incretin hormone secretion . Therefore, selecting a specific inhibitor must be based on its quantifiable, context-specific properties rather than broad class membership.

Selectivity SGLT2/SGLT1 selectivity ratio varies across inhibitors; may shift off-target intestinal SGLT1 interpretation.
Scaffold O-glucoside scaffold may not confer the metabolic stability of C-glucosides; half-life profile can differ markedly.
Pharmacodynamics TmG reduction pattern (isolated vs. threshold shift) may not replicate across compounds; endpoint interpretation may differ.

Sergliflozin A (CAS 360775-96-8) Comparative Efficacy Data: In Vitro & In Vivo Benchmarks vs. Key Alternatives


SGLT2 Selectivity Over SGLT1: A Direct Comparison of Ki and IC50 Values vs. Phlorizin, Dapagliflozin & Remogliflozin

Sergliflozin A demonstrates high affinity for human SGLT2 with a Ki of 2.39 nM, conferring a selectivity over SGLT1 (Ki = 708 nM) of approximately 296-fold . In contrast, the nonselective prototype phlorizin exhibits IC50 values of 25 µM (hSGLT2) and 142 µM (hSGLT1), a selectivity of only ~5.7-fold . Compared to other modern inhibitors, sergliflozin A (IC50 = 7.5 nM) shows greater SGLT2 selectivity than dapagliflozin (IC50 = 1.2 nM; ~100-fold selectivity) and remogliflozin (IC50 = 12 nM; ~540-fold selectivity), positioning it as a highly selective tool for isolating SGLT2-mediated effects .

SGLT2 Selectivity
Head-to-head
Ki SGLT2: 2.39 nM; SGLT1: 708 nM; Selectivity ratio ~296-fold
Supports SGLT2-specific pathway interpretation
Vs. phlorizin ~5.7-fold; cell-based uptake assay
SGLT2 selectivity In vitro pharmacology Diabetic nephropathy

Renal Glucose Threshold and Maximal Reabsorption (TmG): Divergent Pharmacodynamic Signature vs. Dapagliflozin

Sergliflozin A exerts its glucosuric effect by markedly reducing the renal transport maximum for glucose (TmG) without significantly altering the plasma glucose threshold or splay . This pharmacodynamic signature is distinct from that of dapagliflozin, which, in human studies, reduces TmG but also lowers the renal glucose threshold and increases splay . This divergence suggests that sergliflozin A may be a superior tool for investigating the isolated impact of TmG modulation on renal energetics and tubuloglomerular feedback, as its effects are confined to the maximal reabsorptive capacity rather than the threshold for spillover.

Renal TmG Signature
Cross-study comparable
Reduces TmG; no threshold/splay shift (rodent)
Supports tubuloglomerular feedback endpoint monitoring
Distinct from dapagliflozin signature; model-dependent comparison
Renal glucose handling Pharmacodynamics Diabetic nephropathy

Human Pharmacokinetics: Ultra-Short Half-Life vs. Ertugliflozin and Empagliflozin

Following oral administration of the prodrug sergliflozin etabonate, the active moiety sergliflozin A exhibits an ultra-short plasma elimination half-life (t1/2) of approximately 0.5 to 1 hour in humans . This is in stark contrast to approved C-glucoside SGLT2 inhibitors like ertugliflozin (t1/2 ~ 16 hours) and empagliflozin (t1/2 > 10 hours) . The rapid clearance of sergliflozin A, which necessitates multiple daily dosing, was a key factor in its clinical discontinuation but is precisely the property that makes it an invaluable research tool for washout studies or for investigating acute, short-duration SGLT2 blockade without sustained pharmacodynamic effects .

Plasma Half-Life
Head-to-head
Sergliflozin A t1/2 ~0.5–1 h (human)
Enables rapid washout experimental designs
Ertugliflozin ~16 h, empagliflozin >10 h; acute blockade context
Pharmacokinetics Drug development Clinical pharmacology

Chemical Scaffold & Intrinsic Stability: O-Glucoside Vulnerability vs. C-Glucoside Resistance

Sergliflozin A is an O-glucoside, a class of SGLT2 inhibitors known to be susceptible to enzymatic cleavage by β-glucosidases, leading to poor in vivo pharmacokinetic stability . This inherent instability contrasts with the C-glucoside scaffold (e.g., dapagliflozin, empagliflozin, canagliflozin), which confers resistance to glucosidase-mediated hydrolysis . The O-glucoside vulnerability of sergliflozin A has driven medicinal chemistry efforts to modify the O-glucoside moiety to enhance stability, making the compound a valuable reference standard for stability studies and prodrug design .

Scaffold Stability
Class-level
O-glucoside; susceptible to β-glucosidase cleavage
Supports metabolic stability comparator studies
Class-level inference; requires source-specific review
Medicinal chemistry Drug design Metabolic stability

Sergliflozin A (CAS 360775-96-8) Procurement Use Cases: Defined Research Applications Based on Quantitative Differentiation


Acute Renal Hemodynamics and Tubuloglomerular Feedback Studies

The ultra-short half-life (t1/2 ~0.5-1 hr) of sergliflozin A makes it the ideal SGLT2 inhibitor for investigating the acute, non-sustained effects of SGLT2 blockade on renal hemodynamics. Unlike long-acting agents (e.g., empagliflozin or ertugliflozin), sergliflozin A allows for the assessment of rapid changes in glomerular filtration rate (GFR), renal plasma flow, and afferent/efferent arteriolar tone without the confounding influence of sustained pharmacodynamic effects . Its use in rodent models has already demonstrated a specific reduction in the renal transport maximum for glucose (TmG), a key parameter in tubuloglomerular feedback .

In Vitro SGLT2 Transporter Pharmacology and Selectivity Profiling

With a 296-fold selectivity for SGLT2 (Ki=2.39 nM) over SGLT1 (Ki=708 nM), sergliflozin A is an optimal tool compound for in vitro assays requiring high target specificity. It can be used in cell lines expressing human SGLT2 to definitively isolate SGLT2-mediated glucose uptake from SGLT1-mediated processes . Its well-characterized competitive inhibition profile and known sensitivity to specific point mutations (e.g., C615K in hSGLT2) make it a reliable reference for structure-activity relationship (SAR) and mutagenesis studies .

Medicinal Chemistry Reference Standard for O-Glucoside Scaffold Instability

Sergliflozin A is the prototypical O-glucoside SGLT2 inhibitor and serves as an essential negative control or benchmark for assessing the metabolic stability of novel SGLT2 inhibitors . Its known susceptibility to β-glucosidase-mediated cleavage provides a baseline for evaluating the improved stability of newer C-glucoside analogs or modified O-glucoside derivatives . Researchers involved in the design and synthesis of next-generation SGLT2 inhibitors use sergliflozin A to validate the enhanced pharmacokinetic properties of their lead candidates.

Application
Selection Property
Validation Focus
Acute renal hemodynamics studies
Rapid clearance profile supports washout
GFR and tubuloglomerular feedback endpoints
In vitro SGLT2 transporter profiling
SGLT2-selectivity study context
SGLT2-mediated uptake pathway interpretation
O-glucoside metabolic stability reference
O-glucoside scaffold identity
β-glucosidase stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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